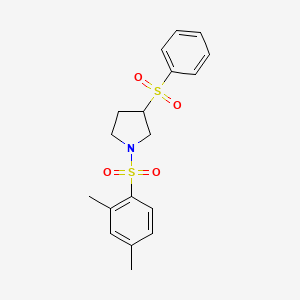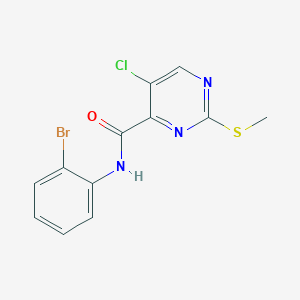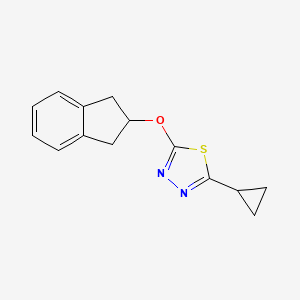
2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiazoles are a class of heterocyclic compounds containing a 1,3,4-thiadiazole ring. They are known for their versatile chemical properties and have been studied for various applications in material science and pharmaceuticals. The specific compound falls within this category, with research focusing on its synthesis, chemical, and physical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or thiohydrazides in the presence of phosphorous oxychloride or other cyclizing agents. For example, Sharba et al. (2005) reported on the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid comprising thiadiazole and 1,2,4-triazole moieties through reactions involving thiosemicarbazide and phosphorous oxychloride (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods, X-ray crystallography, and computational modeling. Dani et al. (2013) conducted spectral, X-ray, and DFT studies on various 1,3,4-thiadiazole compounds, providing insights into their molecular geometry and electronic properties (Dani et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activities
Thiadiazole derivatives, including compounds structurally related to 2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole, have been extensively studied for their diverse biological activities. These compounds exhibit a wide range of pharmacological effects, such as anticancer, antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. For instance, certain thiadiazole compounds have shown significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents. Moreover, some derivatives have demonstrated potent anti-inflammatory and analgesic effects, which could be explored for treating inflammatory diseases and pain management. The exploration of thiadiazole compounds in medicinal chemistry highlights their potential as versatile scaffolds for designing new therapeutic agents (Ravindra Kumar & Hament Panwar, 2015).
Anticancer Properties
The anticancer activity of 1,3,4-thiadiazole-based compounds has been a significant focus of research. These compounds have been evaluated for their efficacy against various human cancer cell lines, including breast carcinoma, colon carcinoma, thyroid carcinoma, and glioma. Studies have shown that certain thiadiazole derivatives can inhibit tumor cell proliferation, motility, and induce morphological changes in cancer cells without being toxic to normal cells. This selective anticancer activity makes thiadiazole derivatives promising candidates for further investigation as potential anticancer agents. The underlying mechanisms of their anticancer effects, including the influence on DNA synthesis and cell division, are areas of ongoing research (J. Matysiak, 2015).
Enzyme Inhibition and Molecular Interactions
1,3,4-thiadiazole derivatives interact with various enzymes and molecular targets, contributing to their broad spectrum of biological activities. These interactions include inhibition of enzymes like carbonic anhydrase, cyclooxygenase, and phosphodiesterases, which play crucial roles in physiological and pathological processes. The ability of thiadiazole compounds to modulate the activity of these enzymes underlines their potential for the development of new therapeutic agents targeting specific molecular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The detailed study of these molecular interactions can provide insights into the mechanism of action of thiadiazole derivatives and guide the design of more potent and selective drugs (J. Matysiak, 2015).
Synthesis and Structural Analysis
The synthesis of thiadiazole derivatives, including this compound, involves various chemical techniques and strategies. Researchers have developed methods to synthesize a wide range of thiadiazole derivatives with diverse substituents, enabling the exploration of their biological and pharmacological activities. Structural analysis, including crystallography and spectroscopy, plays a crucial role in characterizing these compounds and understanding their chemical properties. This knowledge is essential for optimizing the synthesis routes and improving the yield and purity of the desired products, which is vital for their application in medicinal chemistry and drug development (Ravindra Kumar & Hament Panwar, 2015).
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-4-11-8-12(7-10(11)3-1)17-14-16-15-13(18-14)9-5-6-9/h1-4,9,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHNFSQUSNCCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)OC3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
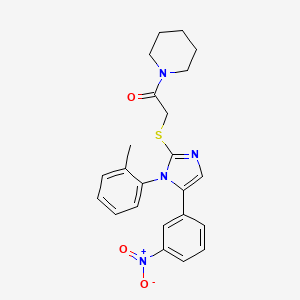
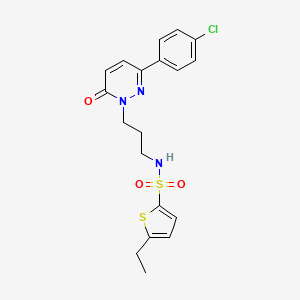

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
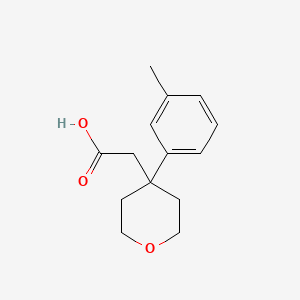

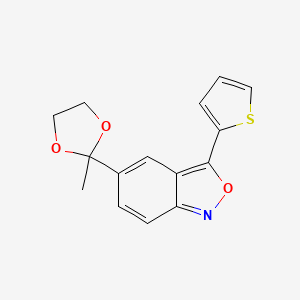
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)
